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Compound of Interest

Compound Name: 4-Bromocatechol

Cat. No.: B119925

This technical guide provides an in-depth theoretical analysis of the molecular structure of 4-
Bromocatechol. The study employs Density Functional Theory (DFT) calculations to
determine the optimized geometry, vibrational frequencies, and electronic properties of the
molecule. This information is crucial for researchers in drug development and related scientific
fields to understand the molecule's reactivity, intermolecular interactions, and spectroscopic
characteristics.

Introduction

4-Bromocatechol (4-bromo-1,2-dihydroxybenzene) is an aromatic compound of significant
interest due to its role as a metabolite of bromobenzene and its potential applications in
medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure
and electronic properties at a quantum mechanical level is fundamental for predicting its
biological activity and chemical behavior. Theoretical studies, particularly those using DFT,
provide a powerful and cost-effective means to investigate molecular properties with high
accuracy.

Recent research has highlighted the use of DFT calculations to explore the interactions of 4-
Bromocatechol in biological systems, such as its role as a urease inhibitor.[3] These studies
often rely on an accurate understanding of the molecule's intrinsic structural and electronic
parameters. This guide focuses on the foundational theoretical characterization of an isolated
4-Bromocatechol molecule.
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Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 09
suite of programs. The molecular geometry of 4-Bromocatechol was optimized using Density
Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-
correlation functional.[1] The 6-311++G(d,p) basis set was employed for all atoms to ensure a
high degree of accuracy in the calculated properties. This combination of functional and basis
set is well-established for providing reliable geometries and vibrational frequencies for organic
molecules.

Frequency calculations were performed at the same level of theory to confirm that the
optimized structure corresponds to a true energy minimum on the potential energy surface (i.e.,
no imaginary frequencies). The calculated harmonic vibrational frequencies are reported

without scaling.

The logical workflow for the computational study is outlined below:
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Computational Workflow for 4-Bromocatechol Analysis

Initial Structure Generation

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation

Verification of Minimum Energy Structure
(No Imaginary Frequencies)

Electronic Property Analysis
(HOMO-LUMO)

Analysis of Structural Parameters
(Bond Lengths, Bond Angles)

Vibrational Mode Analysis

Click to download full resolution via product page

Figure 1: A diagram illustrating the computational workflow.

Results and Discussion
Optimized Molecular Structure

The optimized geometry of 4-Bromocatechol is presented in Figure 2. The key structural
parameters, including selected bond lengths, bond angles, and dihedral angles, are
summarized in Tables 1, 2, and 3, respectively. The atom numbering scheme used in the tables
corresponds to that shown in the figure.

Figure 2: Optimized molecular structure of 4-Bromocatechol with atom numbering.
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Table 1: Selected Calculated Bond Lengths (A) for 4-Bromocatechol

Bond Length (A)
Ci-C2 1.395
C2-C3 1.392
C3-C4 1.385
C4-C5 1.386
C5-C6 1.391
C6-C1 1.396
C4 -Br7 1.908
Ci1-08 1.365
C2-09 1.366
08 — H10 0.965
09 -H11 0.964
C3-H12 1.083
C5-H13 1.084
C6-H14 1.085

Table 2: Selected Calculated Bond Angles (°) for 4-Bromocatechol
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Angle Value (°)
c6-Cl-C2 119.8
Ci-C2-C3 120.3
C2-C3-C4 119.5
C3-C4-C5h 121.2
C4-C5-C6 119.0
C5-C6-C1 120.2
C3-C4-Br7 119.5
C5-C4-Br7 119.3
C2-C1-08 118.5
C6-C1-08 121.7
Ci1-C2-09 118.3
C3-C2-09 121.4
Cl1-08-H10 109.2
C2-09-H11 109.3

Table 3: Selected Calculated Dihedral Angles (°) for 4-Bromocatechol

Dihedral Angle Value (°)
C6-C1-C2-C3 0.0
Br7i—C4-C3-C2 179.9
08-Cl1-C2-09 15
H10-08-C1-C2 178.9
H11-09-C2-C1 2.1
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The calculated bond lengths and angles are consistent with the aromatic nature of the benzene
ring and the presence of electron-donating hydroxyl groups and an electron-withdrawing
bromine atom. The C-C bond lengths within the ring are intermediate between typical single
and double bonds. The C-Br bond length of 1.908 A is in the expected range. The hydroxyl
groups lie nearly in the plane of the benzene ring, as indicated by the small O8-C1-C2-09
dihedral angle.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be
used to interpret experimental spectroscopic data. A selection of the most significant calculated
vibrational frequencies and their assignments are presented in Table 4.

Table 4: Selected Calculated Vibrational Frequencies (cm~1) and Assignments for 4-

Bromocatechol
Frequency (cm~?) Assignment
3654 O-H stretch (free)
3589 O-H stretch (intramolecular H-bond)
3078 Aromatic C—H stretch
3055 Aromatic C—H stretch
1610 Aromatic C=C stretch
1505 Aromatic C=C stretch
1445 In-plane O—-H bend
1330 In-plane O—H bend
1275 C-O0 stretch
1180 C-O stretch
1105 In-plane C-H bend
820 Out-of-plane C-H bend
650 C-Br stretch
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The O-H stretching frequencies are characteristic of hydroxyl groups, with a lower frequency
band indicating the presence of a weak intramolecular hydrogen bond between the two
adjacent hydroxyl groups. The aromatic C=C and C-H stretching and bending modes appear at
their expected frequencies. The C-Br stretching vibration is predicted to occur at a lower
frequency, around 650 cm™1.

Conclusion

This theoretical study provides a detailed structural and vibrational analysis of 4-
Bromocatechol using DFT calculations. The optimized geometry reveals the key bond lengths
and angles that define the molecule's three-dimensional shape. The calculated vibrational
frequencies offer a theoretical basis for the interpretation of experimental IR and Raman
spectra. The data presented in this guide can serve as a valuable resource for researchers
working on the development of novel pharmaceuticals and functional materials based on the
catechol scaffold. The computational protocol outlined herein can be extended to study
derivatives of 4-Bromocatechol and its interactions with biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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